9-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the tricyclic pyrimido[2,1-f]purine-dione family, a class of xanthine derivatives with modifications at key positions (N1, N3, and N9) to optimize pharmacological properties. Its structure features a 4-ethylphenyl substituent at the N9 position and a 2-oxopropyl group at N3, distinguishing it from other analogs.
Properties
IUPAC Name |
9-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-4-14-6-8-15(9-7-14)23-10-5-11-24-16-17(21-19(23)24)22(3)20(28)25(18(16)27)12-13(2)26/h6-9H,4-5,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTKVMNEQXYNND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the ethylphenyl and oxopropyl groups under controlled conditions. Common reagents used in these reactions include alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: Conversion of the oxopropyl group to a carboxyl group.
Reduction: Reduction of the purine core to form dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions at the ethylphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include carboxylated derivatives, dihydropurine compounds, and substituted phenyl derivatives.
Scientific Research Applications
9-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-tumor and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Table 1: Comparison of Physicochemical Properties
*Compound 22 in ; †Estimated based on molecular formula; ‡Predicted based on xanthine core UV profiles.
Key Observations:
- Polarity and Solubility : Compounds with hydrophilic groups (e.g., 3,4-dihydroxyphenethyl in 20a) exhibit higher melting points (>230°C), suggesting stronger intermolecular interactions, whereas lipophilic substituents (e.g., dibutyl in 22) lower melting points .
- Synthetic Yield : Longer alkyl chains (e.g., butyl in 22) correlate with higher yields (97%) compared to shorter chains .
Adenosine Receptor Binding
Pyrimido[2,1-f]purine-diones are investigated for adenosine receptor (AR) modulation. For example:
Neuroprotective Potential
Hybrid molecules combining xanthine and dopamine motifs (e.g., 20a–b, 21) exhibit multitarget effects, including antioxidant and anti-inflammatory properties, relevant to neurodegenerative diseases . The target compound’s 4-ethylphenyl group may enhance CNS penetration, while the 2-oxopropyl moiety could modulate metabolic stability compared to methyl or propyl chains.
Critical Research Findings
- Substituent Effects : N9 aromatic groups (e.g., dihydroxyphenethyl, benzyl) enhance AR affinity, while N3 alkyl chains modulate metabolic stability .
- Dual-Target Potential: Structural hybridization (e.g., dopamine-xanthine hybrids) broadens therapeutic scope for neurodegenerative diseases .
- Purity Challenges : UPLC/MS data indicate high purity (>95%) for most analogs, critical for reproducible pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
